tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate
CAS No.: 1261940-28-6
Cat. No.: VC0058726
Molecular Formula: C19H26F3NO3
Molecular Weight: 373.416
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261940-28-6 |
|---|---|
| Molecular Formula | C19H26F3NO3 |
| Molecular Weight | 373.416 |
| IUPAC Name | tert-butyl 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H26F3NO3/c1-18(2,3)26-17(24)23-11-5-4-8-15(23)10-12-25-16-9-6-7-14(13-16)19(20,21)22/h6-7,9,13,15H,4-5,8,10-12H2,1-3H3 |
| Standard InChI Key | PNLRGASBTNNECM-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1CCOC2=CC=CC(=C2)C(F)(F)F |
Introduction
Chemical Identity and Structure
tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate features a piperidine core with a Boc protection group on the nitrogen atom. The compound contains a trifluoromethyl substituent on the phenoxy group, which contributes to its unique chemical properties. The presence of the trifluoromethyl group often enhances metabolic stability and lipophilicity in pharmaceutical compounds, while the Boc group serves as a protecting group for the piperidine nitrogen during synthetic procedures.
Basic Identifiers and Properties
The following table summarizes the key identifiers and fundamental properties of tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate:
| Property | Value |
|---|---|
| CAS Number | 1261940-28-6 |
| Molecular Formula | C₁₉H₂₆F₃NO₃ |
| Molecular Weight | 373.41 g/mol |
| InChI Key | PNLRGASBTNNECM-UHFFFAOYNA-N |
| MDL Number | MFCD18311884 |
| Storage Condition | Room temperature or sealed in dry conditions at 2-8°C |
| Sensitivity | IRRITANT |
| Typical Purity | 95% |
Chemical Structure and Representation
The compound's structure consists of several key components:
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A piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group at the nitrogen position
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A 2-carbon linker (ethyl bridge) connecting the piperidine to the phenoxy group
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A phenoxy group with a trifluoromethyl substituent at the meta position
The SMILES representation of the compound is:
O=C(N1C(CCOC2=CC=CC(C(F)(F)F)=C2)CCCC1)OC(C)(C)C
Synonyms and Alternative Nomenclature
The compound is known by several names in chemical databases and literature:
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1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine
-
tert-Butyl 2-(2-(3-(trifluoromethyl)phenoxy)ethyl)piperidine-1-carboxylate
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1-Piperidinecarboxylic acid, 2-[2-[3-(trifluoromethyl)phenoxy]ethyl]-, 1,1-dimethylethyl ester
This diversity in nomenclature reflects the complex structure of the compound and different systematic naming conventions used across chemical databases.
Related Compounds
Several structurally related compounds appear in chemical research:
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Other Boc-protected piperidine derivatives with different substituents
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Compounds with trifluoromethylphenoxy groups attached to different heterocyclic systems
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Compounds with varied linker lengths between the piperidine and phenoxy groups
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